molecular formula C27H22N4O4S2 B2780397 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 864859-66-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2780397
M. Wt: 530.62
InChI Key: NVRHLGXZTFORRK-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C27H22N4O4S2 and its molecular weight is 530.62. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the benzothiazole-containing compound, while the second intermediate is the pyrrolidine-containing compound. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.

Starting Materials
2-Aminothiophenol, 2-Bromoacetyl bromide, 2-Acetylthiophene, 2-Amino-5-bromopyridine, 2,5-Dioxopyrrolidine, N,N-Diisopropylethylamine, N-Hydroxysuccinimide, N,N'-Dicyclohexylcarbodiimide, 3-Aminobenzoic acid, 4-(2-Acetylthiophen-3-yl)-2,3,4,5,6,7-hexahydrothieno[2,3-c]pyridine, N-(3-Aminobenzoic acid)-2-bromoacetamide

Reaction
Step 1: Synthesis of 2-(benzo[d]thiazol-2-yl)acetamide - 2-Aminothiophenol is reacted with 2-bromoacetyl bromide in the presence of N,N-Diisopropylethylamine to form 2-(bromoacetylthio)aniline - The resulting compound is then reacted with 2-acetylthiophene in the presence of N,N-Diisopropylethylamine to form 2-(benzo[d]thiazol-2-yl)acetamide Step 2: Synthesis of 4-(2-acetylthiophen-3-yl)-2,3,4,5,6,7-hexahydrothieno[2,3-c]pyridine - 2-Amino-5-bromopyridine is reacted with 2-acetylthiophene in the presence of N,N-Diisopropylethylamine to form 4-(2-acetylthiophen-3-yl)-2-amino-5-bromopyridine - The resulting compound is then reacted with 2-(benzo[d]thiazol-2-yl)acetamide in the presence of N,N'-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide to form 4-(2-acetylthiophen-3-yl)-2,3,4,5,6,7-hexahydrothieno[2,3-c]pyridine Step 3: Synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide - 4-(2-acetylthiophen-3-yl)-2,3,4,5,6,7-hexahydrothieno[2,3-c]pyridine is reacted with N-(3-aminobenzoic acid)-2-bromoacetamide in the presence of N,N'-Dicyclohexylcarbodiimide and N-Hydroxysuccinimide to form N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4S2/c1-15(32)30-12-11-18-21(14-30)37-27(24(18)26-28-19-7-2-3-8-20(19)36-26)29-25(35)16-5-4-6-17(13-16)31-22(33)9-10-23(31)34/h2-8,13H,9-12,14H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRHLGXZTFORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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